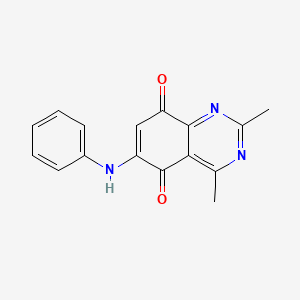
2'-Ethoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethoxyuridine is a nucleoside analog that has garnered attention for its antiviral properties. It inhibits the synthesis of viral RNA by blocking nucleic acid synthesis, making it a valuable compound in antiviral research . The chemical formula of 2’-Ethoxyuridine is C11H16N2O6, and it has a molecular weight of 272.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxyuridine typically involves the reaction of uridine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain pure 2’-Ethoxyuridine.
Industrial Production Methods
Industrial production of 2’-Ethoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
2’-Ethoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the production of antiviral drugs and as a reference standard in analytical chemistry
Mechanism of Action
2’-Ethoxyuridine exerts its antiviral effects by inhibiting the synthesis of viral RNA. It reacts with the hydroxyl group on the ribose sugar, preventing the formation of phosphodiester bonds necessary for nucleic acid synthesis. This inhibition leads to the formation of scission products and reactive 2’-ethoxyuridine derivatives, ultimately blocking viral replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Another nucleoside analog used in antiviral research.
5-Ethynyl-2’-deoxyuridine (EdU): Used in studies of DNA synthesis and cell proliferation.
2’-Fluoro-2’-deoxyuridine: Investigated for its anticancer properties
Uniqueness
2’-Ethoxyuridine is unique due to its ethoxy group, which enhances its ability to inhibit viral RNA synthesis compared to other nucleoside analogs. This structural feature makes it particularly effective in blocking nucleic acid synthesis and offers potential advantages in antiviral therapy .
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-18-9-8(16)6(5-14)19-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
PYUVPJPVFGNWDE-PEBGCTIMSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



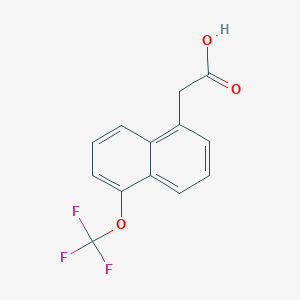
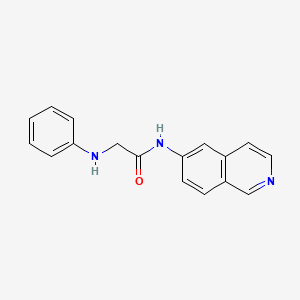
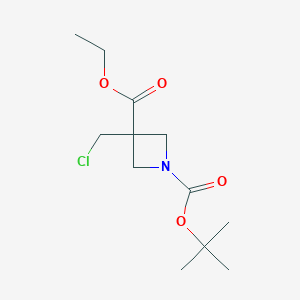



![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)

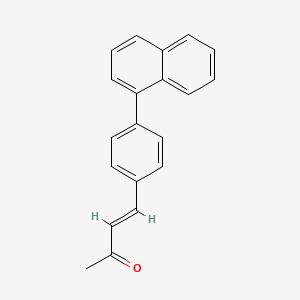

![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)
